3-Amino-4-chlorobenzamide
Overview
Description
3-Amino-4-chlorobenzamide is a chemical compound with potential interest in various fields of chemistry and materials science. This compound, due to its functional groups, presents a rich area of study for its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include amide bond formation, chlorination, and amination steps. For example, compounds similar to 3-Amino-4-chlorobenzamide have been synthesized using reactions that involve crystal and molecular structure determination by X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods (Cabezas et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds in the 3-Amino-4-chlorobenzamide class has been established through single-crystal X-ray measurements. These structures often show strong N–H...N hydrogen bonds forming in the crystal structures, contributing to their stability and physical properties (Okasha et al., 2022).
Chemical Reactions and Properties
3-Amino-4-chlorobenzamide and its derivatives participate in various chemical reactions, including Co(III)-catalyzed [4+2] annulations, demonstrating its reactivity and potential for creating biologically active molecules. These reactions are notable for their good yields and compatibility with a variety of functional groups, highlighting the chemical versatility of the 3-Amino-4-chlorobenzamide scaffold (Muniraj & Prabhu, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the application potential of 3-Amino-4-chlorobenzamide. Studies on similar compounds have demonstrated the importance of crystal structure analysis in determining physical properties and the impact of molecular modifications on these properties (Aakeröy et al., 2003).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-chlorobenzamide, including its reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. For instance, the presence of amino and chlorobenzamide groups allows for a range of chemical modifications and interactions, leading to a variety of potential applications in material science, pharmaceuticals, and organic synthesis (Harada et al., 1995).
Scientific Research Applications
Agriculture and Plant Biology :
- Amino triazole treatment decreases chloroplast pigments in wheat seedlings, possibly due to interference with chlorophyll synthesis or destruction, indicating a potential role in agricultural science and plant biology (Wolf, 1960).
- N-(1,1-dimethylpropynyl)-3-chlorobenzamide effectively inhibits mitosis in plant cells, suggesting its importance in plant cell biology research (Merlin et al., 1987).
Medical Research :
- 2-Substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides exhibit superior gastrokinetic activity compared to cisapride, indicating their potential in gastrointestinal treatments (Kato et al., 1992).
- A new series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives show potent serotonin-3 (5-HT3) receptor antagonistic activity, suggesting their application in treating conditions related to serotonin imbalance (Harada et al., 1995).
- Chloroquine, a related compound, effectively inhibits the replication of SARS-CoV in vitro, showcasing its potential in antiviral research (Keyaerts et al., 2004).
Environmental Science :
- The Aminobacter sp. MSH1 strain can mineralize 2,6-dichlorobenzamide (BAM) at micropollutant concentrations, beneficial for drinking water production in Europe (T’Syen et al., 2015).
- 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives effectively inhibit mild steel corrosion in acidic media, indicating their application in corrosion prevention (Elbelghiti et al., 2016).
Chemical Synthesis and Analysis :
- Synthesis of 3-amino-4-hetaryl-1(2H)-isoquinolones, which can be converted into benzimidazo[1,2-b]isoquinolones, shows the compound's role in synthetic chemistry (Nemazanyi et al., 1991).
- Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides produces biologically active products, highlighting its use in organic synthesis (Muniraj & Prabhu, 2019).
properties
IUPAC Name |
3-amino-4-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMDKGRWJVOUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066517 | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chlorobenzamide | |
CAS RN |
19694-10-1 | |
Record name | 3-Amino-4-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19694-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.